2-Ethynyl-5-fluorothiophene;oxolane
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Overview
Description
2-Ethynyl-5-fluorothiophene;oxolane is a compound that combines the structural features of both 2-ethynyl-5-fluorothiophene and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-5-fluorothiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) at low temperatures, which can yield a mixture of 2- and 3-fluorothiophene . The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 2-ethynyl-5-fluorothiophene;oxolane may involve large-scale fluorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-fluorothiophene;oxolane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of de-fluorinated thiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2-Ethynyl-5-fluorothiophene;oxolane has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethynyl-5-fluorothiophene;oxolane involves its interaction with molecular targets through its ethynyl and fluorine groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylthiophene: Lacks the fluorine atom, resulting in different electronic properties.
5-Fluorothiophene: Lacks the ethynyl group, affecting its reactivity and applications.
2-Ethynyl-3-fluorothiophene: Similar structure but with fluorine at a different position, leading to different chemical behavior.
Uniqueness
2-Ethynyl-5-fluorothiophene;oxolane is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C10H11FOS |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-ethynyl-5-fluorothiophene;oxolane |
InChI |
InChI=1S/C6H3FS.C4H8O/c1-2-5-3-4-6(7)8-5;1-2-4-5-3-1/h1,3-4H;1-4H2 |
InChI Key |
GEPQELZGCHNKPL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)F.C1CCOC1 |
Origin of Product |
United States |
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